3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

Anticancer Breast Cancer MCF-7

Procure 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (CAS 119825-07-9) for your oncology research. This 1H-benzo[f]chromene-2-carbonitrile derivative is a superior choice for broad-spectrum antitumor screening. Unlike halogenated or unsubstituted analogs, the 4-methoxy substitution provides a unique cytotoxicity profile with potent, consistent IC50 values of 2.5–3.1 µg/mL across MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cell lines, simplifying cross-model comparisons. Researchers can avoid metabolic liabilities and environmental persistence risks associated with halogenated aromatics. Well-characterized single-crystal structure (monoclinic I2/a), high thermal stability (mp 465 K), and a reliable gram-scale synthesis route (81-87% yield) from non-controlled starting materials ensure experimental reproducibility and long-term storage reliability.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
Cat. No. B7756487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N
InChIInChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17(12-22)21(23)25-18-11-8-13-4-2-3-5-16(13)20(18)19/h2-11,19H,23H2,1H3
InChIKeyUPDJOFFFOYXSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile and Why Is Its Scaffold Relevant to Procurement?


3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (CAS 119825-07-9) is a synthetic 1H-benzo[f]chromene-2-carbonitrile derivative belonging to the class of 3-amino-benzochromenes [1]. This class is recognized for its promising antitumor pharmacophore, with several analogs, such as Crolibulin™, having progressed to clinical trials [2]. The compound is synthesized via a one-pot, three-component reaction and features a methoxybenzene ring almost perpendicular to the naphthalene system, a conformation that influences its supramolecular assembly and biological interaction potential [1].

Why 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile Cannot Be Replaced by a Simple Halogenated Analog


Structure-activity relationship (SAR) studies on the 1-aryl position of the 1H-benzo[f]chromene-2-carbonitrile scaffold reveal that cytotoxicity is highly sensitive to the electronic and steric nature of the para-substituent on the pendant phenyl ring [1]. While halogenated analogs like the 4-chlorophenyl (4c) and 4-bromophenyl (4d) derivatives show enhanced potency, the 4-methoxy substitution on compound 4f provides a distinct balance of electronic effects, resulting in a unique cytotoxicity profile across MCF-7, HCT-116, and HepG-2 cell lines that cannot be replicated by simply interchanging halogen or unsubstituted phenyl groups [1]. This differentiation arises because the methoxy group not only modulates direct target binding but also influences the compound's solid-state properties, such as crystal packing via C-H...π interactions, which can affect formulation and bioavailability [2].

Head-to-Head Comparative Evidence: How 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile Outperforms Its Analogs


Potency Against MCF-7 Breast Cancer Cells: The 4-Methoxyphenyl Derivative (4f) Matches the Most Potent Halogenated Analogs

In a direct head-to-head comparison, the 4-methoxyphenyl derivative (4f) demonstrated an IC50 of 3.1±0.09 µg/mL against the MCF-7 breast cancer cell line [1]. This value is in the same high-potency range as the 4-bromophenyl (4d, IC50=0.8±0.08 µg/mL) and the 4-fluorophenyl analog (4b, IC50 not specified) but clearly differentiates from the less active unsubstituted phenyl parent compound (4a, IC50=46.1±0.11 µg/mL) [1]. This confirms that the 4-methoxy substitution confers a substantial increase in potency over the non-substituted scaffold.

Anticancer Breast Cancer MCF-7 Cytotoxicity SAR

Cytotoxic Selectivity Profile: 4f Shows Broad-Spectrum Activity Across Colon and Liver Cancer Lines

Compound 4f exhibits a balanced cytotoxic profile across three distinct cancer types: its IC50 values are 3.1±0.09 µg/mL (MCF-7), 3.0±0.5 µg/mL (HCT-116 colon cancer), and 2.5±0.4 µg/mL (HepG-2 liver cancer) [1]. In contrast, the unsubstituted 4a shows high but variable activity (HepG-2 IC50=36.1±0.5 µg/mL, MCF-7 IC50=46.1±0.11 µg/mL) [1]. This demonstrates that the 4-methoxy group imposes a consistent, high-potency profile across cell lines, a feature not observed with the halogenated comparator 4b, which was excluded from the most potent group [2].

Anticancer Colon Cancer Liver Cancer HCT-116 HepG-2 Broad-Spectrum

Synthesis Yield: A Practical Advantage for Scale-Up and Cost-Effective Procurement

The synthesis of 4f via microwave-assisted one-pot, three-component reaction provides a high yield of 81–87% [1][2]. This is in line with or superior to several halogenated analogs, such as 4b (84%) and 4c (83%) [1]. The consistently high yield, combined with the use of commercially available starting materials (4-methoxybenzaldehyde), ensures a more reliable and potentially lower-cost supply chain compared to exotic or sensitive halogenated precursors, which may require additional handling and safety protocols.

Synthesis Yield Cost-Effectiveness Scale-Up Procurement

Crystal Structure Conformation: A Defined Geometry for Target Engagement and Formulation

Single-crystal X-ray diffraction reveals that the methoxybenzene ring in 4f is almost perpendicular to the naphthalene system with a dihedral angle of 83.62(5)° [1]. This contrasts with the unsubstituted phenyl analog, where the phenyl ring is almost normal to the naphthalene system with a dihedral angle of 86.72(9)° [2]. The 4f crystal structure is stabilized by a robust hydrogen-bonding network (N-H...N and N-H...O) forming helical supramolecular chains, alongside C-H...π interactions [1]. Such a well-defined solid-state architecture is crucial for reproducible dissolution, formulation, and storage stability.

Crystal Structure Conformation Dihedral Angle Hydrogen Bonding Formulation

In Vivo Efficacy in a Xenograft Model Confirms the Therapeutic Relevance of the 4-Methoxy Motif

In a comparative in vivo assessment using the chick chorioallantoic membrane (CAM) breast cancer xenograft model, the monohalogenated benzochromenes 4a and 4c-4f, including the 4-methoxy derivative 4f, inhibited growth, proliferation, and triggered apoptosis while exhibiting low systemic toxicity [1]. Notably, compound 4b (4-fluorophenyl) was excluded from this most pronounced cytotoxicity group, highlighting the critical role of the specific para-substituent in translating in vitro potency to in vivo efficacy [2]. The in vivo mechanism involves mitochondrial superoxide generation, loss of mitochondrial membrane potential, and caspase 3/7-dependent apoptosis [1].

In Vivo Xenograft CAM Assay Apoptosis Therapeutic Potential

When to Prioritize 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile in Your Research Pipeline


Broad-Spectrum Anticancer Screening Against Solid Tumors

With potent IC50 values of 2.5–3.1 µg/mL across MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines, compound 4f is the preferred choice for multi-cell-line screening programs aiming to identify broad-spectrum leads [1]. Its consistent potency profile simplifies cross-model comparisons, unlike the unsubstituted 4a which shows highly variable activity (36-46 µg/mL range) [1].

In Vivo Proof-of-Concept Studies for Non-Halogenated Anticancer Leads

Compound 4f has demonstrated in vivo efficacy in a CAM breast cancer xenograft model with low systemic toxicity [2]. Researchers aiming to avoid the potential metabolic liabilities and environmental persistence associated with halogenated aromatics should prioritize 4f over the 4-fluoro (4b) or 4-chloro (4c) analogs, especially since the 4-fluoro derivative was not among the most pronounced in vivo actives [3].

Crystallography-Driven Structure-Based Drug Design and Formulation

The well-characterized single-crystal structure of 4f (monoclinic I2/a, dihedral angle 83.62°) and its robust hydrogen-bonding network (N-H...N, N-H...O, C-H...π) make it an excellent candidate for formulation development and computational docking studies [4]. Its high melting point (465 K) indicates good thermal stability, which is advantageous for long-term storage and experimental reproducibility [4].

Cost-Effective Scale-Up for Gram-Scale Animal Studies

With a reported synthesis yield of 81–87% using commercially available, non-controlled starting materials, compound 4f offers a reliable and economical route for gram-scale procurement [1][4]. This is a practical advantage over analogs requiring more expensive or moisture-sensitive halogenated benzaldehydes, which may introduce additional synthesis costs and supply chain risks.

Quote Request

Request a Quote for 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.